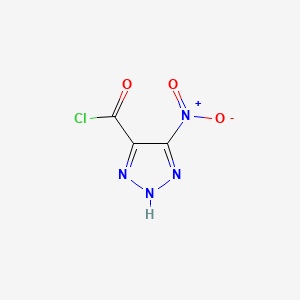
Tamsulosin Sulfonic Acid-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tamsulosin Sulfonic Acid-d4 is a derivative of Tamsulosin . Tamsulosin is a subtype-selective alpha (1A)- and alpha (1D)-adrenoceptor antagonist . It is used in the treatment of benign prostatic hyperplasia (BPH) and other conditions .
Synthesis Analysis
The synthesis of Tamsulosin derivatives has been described in various studies . The process involves reacting the hydrochloride of sulphonamide with the ether compound . Another study describes the continuous-flow synthesis of Tamsulosin using sequential heterogeneous catalysis .Molecular Structure Analysis
The molecular formula of this compound is C20H27NO6S. The structure can be found in various chemical databases .Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Tamsulosin Sulfonic Acid-d4 can be achieved by sulfonation of Tamsulosin-d4 with sulfuric acid followed by hydrolysis of the resulting sulfonic acid ester.", "Starting Materials": [ "Tamsulosin-d4", "Sulfuric acid", "Water", "Sodium hydroxide", "Potassium carbonate", "Methanol" ], "Reaction": [ "To a solution of Tamsulosin-d4 (1 equiv) in methanol, slowly add sulfuric acid (2 equiv) with stirring at room temperature.", "Heat the reaction mixture at reflux for 12 hours.", "Cool the reaction mixture to room temperature and slowly add water (3 equiv) with stirring.", "Add sodium hydroxide (1 equiv) to adjust the pH to 7-8.", "Extract the mixture with methylene chloride (3 x 50 mL) and combine the organic layers.", "Wash the organic layer with water and brine, dry over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure.", "Dissolve the residue in methanol and add potassium carbonate (1 equiv) with stirring at room temperature.", "Heat the reaction mixture at reflux for 12 hours.", "Cool the reaction mixture to room temperature and filter the solid.", "Concentrate the filtrate under reduced pressure.", "Dissolve the residue in water and adjust the pH to 7-8 with sodium hydroxide.", "Extract the mixture with methylene chloride (3 x 50 mL) and combine the organic layers.", "Wash the organic layer with water and brine, dry over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain Tamsulosin Sulfonic Acid-d4." ] } | |
CAS-Nummer |
1795786-82-1 |
Molekularformel |
C20H27NO6S |
Molekulargewicht |
413.521 |
IUPAC-Name |
2-methoxy-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-(2-ethoxyphenoxy)ethyl]amino]propyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H27NO6S/c1-4-26-17-7-5-6-8-18(17)27-12-11-21-15(2)13-16-9-10-19(25-3)20(14-16)28(22,23)24/h5-10,14-15,21H,4,11-13H2,1-3H3,(H,22,23,24)/t15-/m1/s1/i11D2,12D2 |
InChI-Schlüssel |
FWUVUSHDPGCUNJ-YIBGCOCLSA-N |
SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)O |
Synonyme |
5-[(2R)-2-[[2-(2-Ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonic Acid-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4](/img/structure/B588852.png)
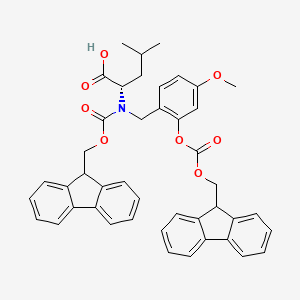
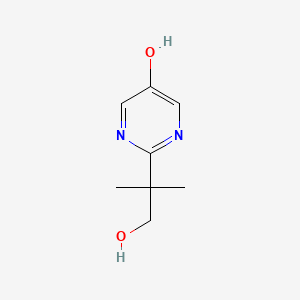
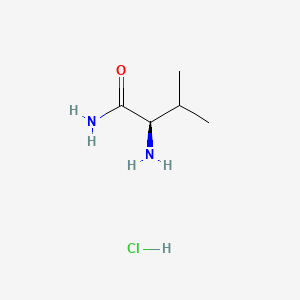
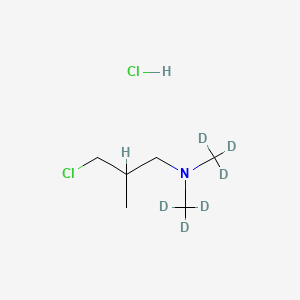


![butyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B588870.png)
